Lipophilicity Advantage: Cbz-Benzyl vs. Boc-tert-Butyl LogP Comparison
Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (Cbz-protected) displays a computed LogP of 1.76, compared to a LogP of 0.62 for the direct Boc-protected analog tert-butyl (3aR,6aR)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, an approximately 2.8-fold increase in predicted lipophilicity . The topological polar surface area (TPSA) is 41.57 Ų for the Cbz compound versus 41.6 Ų (estimated) for the Boc analog, indicating that the lipophilicity difference is driven predominantly by the benzyl carbamate moiety rather than by a change in hydrogen-bonding capacity .
| Evidence Dimension | Predicted LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.76 (computed); TPSA = 41.57 Ų; MW = 246.31 g·mol⁻¹ |
| Comparator Or Baseline | tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate: LogP = 0.62 (computed); TPSA ≈ 41.6 Ų; MW = 212.29 g·mol⁻¹ |
| Quantified Difference | ΔLogP = +1.14 (+184%); ΔMW = +34.02 g·mol⁻¹ (+16%) |
| Conditions | ACD/Labs Percepta Platform v14.00 computed LogP; vendor-reported TPSA and MW values |
Why This Matters
A LogP shift of >1 unit alters the predicted passive membrane permeability and organic-solvent extractability of the protected intermediate, affecting downstream purification strategy; the Cbz compound is preferable when higher lipophilicity facilitates extraction or chromatographic separation of early-stage intermediates.
